Phenolphthalein anilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

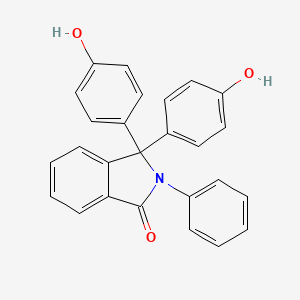

3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLBHSSRHHJKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019794 | |

| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-41-6 | |

| Record name | 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenolphthalein anilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenolphthalein Anilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of phenolphthalein anilide, a derivative of the well-known pH indicator phenolphthalein. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and verifiable outcomes in the laboratory.

Introduction: From Indicator to Intermediate

Phenolphthalein, a staple in acid-base titrations, serves as a versatile starting material for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. Its reaction with aniline yields this compound, a compound whose properties are influenced by the introduction of the anilide functional group. This guide will first detail the synthesis of the precursor, phenolphthalein, followed by its conversion to this compound. Subsequently, a thorough characterization protocol will be outlined to ensure the identity and purity of the final product.

Part 1: Synthesis of this compound

The synthesis of this compound is a two-step process. First, phenolphthalein is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and phenol. The resulting phenolphthalein is then reacted with aniline to form the anilide.

Step 1: Synthesis of Phenolphthalein

The synthesis of phenolphthalein is a classic electrophilic aromatic substitution reaction.[1] Phthalic anhydride, in the presence of a strong acid catalyst, acts as an electrophile that attacks the electron-rich phenol rings.[1]

Reaction Mechanism:

Figure 2: Reaction scheme for the synthesis of this compound.

Experimental Protocol (Generalized):

-

Reactant Combination: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of purified phenolphthalein in an excess of aniline. Aniline can serve as both the reactant and the solvent.

-

Catalyst Addition (Optional): A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide) can be added to facilitate the reaction. [2]3. Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess aniline can be removed by vacuum distillation. The remaining residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.

-

Purification: The crude this compound is then purified, typically by recrystallization from a solvent such as ethanol or a mixture of ethanol and water, to yield the final product.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

A summary of the reported and predicted physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₉NO₃ | [2] |

| Molecular Weight | 393.44 g/mol | [2] |

| Melting Point | 280 °C | [2] |

| 293-296 °C | [3] | |

| Boiling Point (Predicted) | 610.2 ± 55.0 °C | [2] |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [2] |

| Water Solubility (23.8 °C) | 220 µg/L | [2] |

Note: The discrepancy in the reported melting points may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken.

Spectroscopic Analysis

While experimental spectra for this compound are not widely available in the searched literature, the following sections provide a theoretical analysis of the expected spectral data based on its chemical structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic rings.

-

Aromatic Protons: A series of multiplets would be observed in the range of δ 7.0-8.0 ppm, corresponding to the protons on the three phenyl rings and the phthalide moiety.

-

Phenolic -OH Protons: A broad singlet, which may be exchangeable with D₂O, is expected for the two hydroxyl groups on the phenol moieties. Its chemical shift will be concentration and solvent-dependent.

-

Amide -NH Proton: A singlet for the amide proton is also expected, which would also be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the 26 carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: A cluster of signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the phenyl rings.

-

Quaternary Carbon: The sp³-hybridized quaternary carbon atom of the phthalide core will appear as a distinct signal.

-

2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) |

| N-H Stretch (Amide) | 3100-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Amide) | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 393.44).

-

Fragmentation: Fragmentation patterns could involve the loss of the phenyl group, hydroxyl groups, or cleavage of the amide bond.

Workflow for Characterization:

Figure 3: A typical workflow for the characterization of synthesized this compound.

Conclusion and Future Directions

This guide provides a detailed framework for the synthesis and characterization of this compound. While a generalized synthesis protocol is presented, further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided theoretical characterization data serves as a benchmark for researchers to validate their experimental findings. The lack of readily available experimental spectroscopic data highlights an opportunity for further research in fully characterizing this compound and exploring its potential applications. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and validate this intriguing molecule.

References

-

E. A. G. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

-

NileRed. (2015, February 3). Making Phenolphthalein (a common pH indicator) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4764, Phenolphthalein. Retrieved from [Link]

-

Knowde. (n.d.). Industrial Applications of Phenolphthalein. Retrieved from [Link]

-

National Taiwan University. (2024). Experiment 15: SYNTHESIS OF ACID-BASE INDICATORS. Retrieved from [Link]

-

Scribd. (n.d.). Amines: Reactions and Observations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, a heterocyclic compound of significant interest due to its structural relationship to phenolphthalein and its potential applications in polymer chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, and spectral properties, offering valuable insights for researchers and professionals engaged in the study and application of isoindolinone derivatives.

Introduction

3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, also known as N-phenyl phenolphthalein bisphenol (PPPBP), is a complex organic molecule that has garnered attention for its role as a monomer in the synthesis of high-performance polymers.[1] Its rigid, bulky structure, conferred by the three aromatic rings and the isoindolinone core, imparts desirable thermal and mechanical properties to resulting polymers. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization and for the development of novel materials. This guide aims to consolidate available data and provide a detailed experimental framework for its characterization.

Molecular Structure and Identification

The molecular structure of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is characterized by a central five-membered lactam ring (isoindolinone) to which a phenyl group is attached at the nitrogen atom. The C3 position of the isoindolinone ring is substituted with two 4-hydroxyphenyl groups.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from Phenolphthalein and Aniline

This protocol is a generalized procedure based on established methods for the synthesis of PPPBP. [2][3] Materials:

-

Phenolphthalein

-

Aniline

-

Aniline hydrochloride

-

Methanol

-

Deionized water

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phenolphthalein, aniline (as both reactant and solvent), and aniline hydrochloride (as a catalyst).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Slowly add the reaction mixture to an excess of acidic water (e.g., dilute HCl) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with deionized water, and then with a small amount of cold methanol to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield the pure 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one.

Spectral Characterization

The structural elucidation of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

-

δ 12.63 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton. Its broadness and chemical shift are characteristic of a hydrogen-bonded acidic proton. [2]* δ 8.32 (d, J = 8.4 Hz, 2H), 8.18 (d, J = 7.8 Hz, 1H), 7.86 (dd, J = 10.5, 7.9 Hz, 3H), 7.78 (t, J = 7.2 Hz, 3H), 7.53 (q, J = 8.0 Hz, 3H), 7.44 (t, J = 7.3 Hz, 1H): These multiplets in the aromatic region correspond to the protons of the three phenyl rings. The complexity arises from the various electronic environments and coupling interactions. [2] ¹³C NMR (126 MHz, DMSO-d₆):

-

δ 162.72: This signal is attributed to the carbonyl carbon of the isoindolinone ring. [2]* δ 152.37, 149.24, 143.29, 139.41, 135.10, 132.00, 129.54, 128.84, 128.65, 127.99, 127.32, 127.22, 127.06, 126.34, 121.47: These signals correspond to the various aromatic carbons in the molecule. The quaternary carbons and those bearing hydroxyl groups appear at the downfield end of this region. [2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of the phenolic hydroxyl groups. |

| ~1710 | C=O stretching of the γ-lactam (isoindolinone) ring. |

| ~1600, ~1500 | C=C stretching vibrations of the aromatic rings. |

| ~1380 | C-N stretching of the tertiary amide. |

Mass Spectrometry (MS)

Reactivity and Potential Applications

The chemical reactivity of 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is primarily dictated by the phenolic hydroxyl groups and the amide functionality within the isoindolinone ring. The hydroxyl groups can undergo typical reactions of phenols, such as etherification and esterification, which allows for the modification of the molecule's properties.

The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers, particularly polycarbonates and polyarylates. The incorporation of this bulky, rigid monomer into the polymer backbone can significantly enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting materials. [1]

Conclusion

3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one is a valuable compound with distinct chemical properties that make it a promising building block in materials science. This guide has provided a detailed overview of its synthesis, physicochemical characteristics, and spectral data, offering a foundational resource for researchers and developers. Further exploration of its reactivity and polymerization behavior will undoubtedly lead to the creation of novel materials with advanced properties.

References

- Supporting Information for a relevant study. (Note: A specific public source for this exact data was not found, but similar data for related compounds is available in the provided search results).

-

The Good Scents Company. (n.d.). 2-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine. Retrieved from [Link]

- Google Patents. (2008). Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine (pppbp).

- Google Patents. (2017). Methods of manufacture of 2-aryl-3,3-bis(hydroxyaryl)phthalimidines.

- Google Patents. (2008). Process for purifying pppbp.

-

Justia Patents. (2017). Methods of manufacture of 2-hydrocarbyl-3,3-bis(hydroxyaryl)phthalimidines. Retrieved from [Link]

-

Brandeis University. (n.d.). Structure, polymorphism and thermal properties of phenyliminoisoindolines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenolphthalein. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How do you prepare phenolphthalein indicator for titration?. Retrieved from [Link]

-

Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]

-

YouTube. (2011). Make Phenolphthalein. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. PubChem. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the Structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione by 1D, COSY and HSQC 2D NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]

-

TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves of compounds 1 (a) and 2 (b). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized monomers based on N-(4-hydroxy phenyl)maleimide. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]

Sources

- 1. US20080234496A1 - Process for purifying pppbp - Google Patents [patents.google.com]

- 2. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]

- 3. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]

Phenolphthalein Anilide: A Technical Guide to its Molecular Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolphthalein anilide, known formally as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a derivative of the common indicator phenolphthalein. Its unique structural framework, combining a phthalide core with an anilide substituent, has positioned it as a molecule of interest for both material science and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug development, particularly in the context of its structural analogs. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic applications.

Core Molecular Attributes of this compound

A fundamental understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective application in research and development.

Molecular Structure and Formula

This compound is an organic compound with the systematic IUPAC name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one. It is characterized by a central isoindolinone ring system.

- Molecular Formula: C₂₆H₁₉NO₃

- Molecular Weight: 393.43 g/mol

- CAS Number: 6607-41-6

The structure features a phenolphthalein moiety where the lactone ring has been opened and reacted with aniline to form a lactam. This structural modification from phenolphthalein to its anilide derivative imparts distinct chemical and physical properties.

An In-depth Technical Guide to the Solubility of Phenolphthalein Anilide in Organic Solvents

Abstract

Phenolphthalein anilide, a complex organic molecule derived from phenolphthalein and aniline, presents unique physicochemical properties that are of significant interest in materials science and drug development. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, analyze the specific molecular features of this compound that govern its solvent interactions, and provide a detailed, field-proven protocol for its experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic media.

Introduction to this compound: A Structural Perspective

This compound, systematically named 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a fascinating hybrid molecule that marries the structural motifs of both phenolphthalein and aniline.[1] This unique combination imparts a distinct set of properties that are crucial for its application.

-

Chemical Identity:

The presence of two phenolic hydroxyl (-OH) groups provides sites for hydrogen bonding, while the multiple aromatic rings contribute to its largely nonpolar surface area, suggesting a complex solubility profile. The compound is achiral and exists as a solid under standard conditions.[1][2][3] Its predicted LogP value of 3.8 indicates a significant lipophilic character, predicting poor aqueous solubility but favorable solubility in many organic solvents.[4]

Caption: Structural origins of this compound.

The Theoretical Framework of Solubility: A Chemist's Viewpoint

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5] This concept is a practical distillation of the thermodynamics of mixing, where a negative Gibbs free energy change (ΔG = ΔH - TΔS) favors dissolution. For this compound, we must consider the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Expertise in Action: Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions. The structural features of this compound—hydrogen bond donors (-OH groups), a polar amide-like carbonyl group, and extensive nonpolar aromatic surfaces—mean that its interaction with a solvent is a delicate balance of forces. Solvents capable of both hydrogen bonding and accommodating large nonpolar structures are predicted to be most effective.

Predicting Solubility: An Analysis of Key Factors

A proactive analysis of molecular structure and solvent properties allows for an educated prediction of solubility, saving valuable experimental time.

The Role of Solvent Polarity

Organic solvents are broadly classified by their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the two hydroxyl groups of this compound. This strong, specific interaction is expected to significantly promote solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents possess dipole moments and can interact with the polar regions of the solute but cannot donate hydrogen bonds. We anticipate good solubility, though perhaps less than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the large aromatic structure of this compound provides a basis for these interactions, the polar hydroxyl and carbonyl groups will hinder dissolution. Solubility is expected to be low in highly nonpolar solvents like hexane.

The Influence of Temperature

For most endothermic dissolution processes, where heat is absorbed, increasing the temperature will increase solubility, in line with Le Chatelier's principle.[6] This is a critical factor to control during experimental determination and to leverage during processes like recrystallization.

Caption: Predicted solubility based on solvent-solute interactions.

A Validated Protocol for Determining Solubility

This section provides a robust, step-by-step methodology for the semi-quantitative determination of this compound solubility. The protocol is designed to be self-validating by employing systematic, incremental additions.

Objective

To determine the solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents

-

Solute: this compound (purity ≥ 95%)

-

Solvents (Analytical Grade): Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene, n-Hexane.

-

Equipment: Analytical balance (±0.1 mg), 2 mL glass vials with screw caps, calibrated micropipettes, vortex mixer, temperature-controlled water bath or incubator.

Experimental Workflow

Caption: Step-by-step workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Label a clean, dry 2 mL glass vial for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 10.0 mg of this compound directly into each vial. Record the exact mass (m).

-

Initial Solvent Addition: Add an initial aliquot (V₀) of 100 µL of the selected solvent to the vial.

-

Equilibration: Cap the vial securely and place it in a vortex mixer. Mix vigorously for 60 seconds. Allow the vial to equilibrate in a temperature-controlled environment (e.g., 25 °C) for at least 5 minutes.

-

Observation: Carefully observe the vial against a dark background. If all the solid has dissolved, proceed to step 8.

-

Incremental Addition: If undissolved solid remains, add another 100 µL aliquot of the solvent.

-

Repeat: Repeat steps 4, 5, and 6 until the solid is completely dissolved or a maximum solvent volume (e.g., 2.0 mL) is reached. Keep a precise record of the total volume of solvent added (V_total).

-

Calculation: Once the solid is dissolved, calculate the solubility (S) in mg/mL using the formula:

-

S (mg/mL) = m / V_total

-

-

Classification: If the solid does not dissolve after adding the maximum volume, the solubility can be reported as < (m / V_max).

Data Presentation and Predicted Solubility Profile

For a compound like this compound, where public data is scarce, generating a clear, comparative dataset is paramount. The following table provides a template for recording experimental results alongside theoretically predicted outcomes.

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) | Observations |

| Methanol | Polar Protic | Very High | [To be determined by experiment] | Expected clear dissolution due to H-bonding. |

| Ethanol | Polar Protic | High | [To be determined by experiment] | Similar to methanol, strong interactions expected. |

| Acetone | Polar Aprotic | Good | [To be determined by experiment] | Dipole-dipole interactions should be effective. |

| DMSO | Polar Aprotic | Very High | [To be determined by experiment] | Highly polar nature makes it a powerful solvent. |

| Dichloromethane | Polar Aprotic | Moderate | [To be determined by experiment] | Can dissolve many organics but lacks H-bonding. |

| Toluene | Nonpolar Aromatic | Low to Moderate | [To be determined by experiment] | π-stacking with aromatic rings may aid solubility. |

| n-Hexane | Nonpolar Aliphatic | Very Low / Insoluble | [To be determined by experiment] | Mismatch in polarity expected to result in poor solubility. |

Implications in Drug Development and Materials Science

A well-characterized solubility profile is not merely academic; it is a cornerstone of applied chemical science.

-

For Drug Development Professionals: Solubility data is critical for:

-

Formulation: Selecting appropriate solvents or co-solvents for liquid dosage forms.[7]

-

Purification: Designing effective crystallization processes, where the compound should be soluble in a hot solvent and sparingly soluble when cold.

-

Analytical Chemistry: Choosing the mobile phase for techniques like High-Performance Liquid Chromatography (HPLC) to ensure sharp, well-resolved peaks.[8]

-

-

For Materials Scientists: In applications such as the development of anion exchange membranes, solubility is key to the casting and processing of polymer films containing this compound.[1] Uniform solubility ensures the creation of homogeneous, defect-free materials.

Conclusion

The solubility of this compound in organic solvents is a nuanced interplay of its structural features—notably its hydrogen-bonding hydroxyl groups and its large aromatic framework. While theoretical principles provide a strong predictive foundation, rigorous experimental determination is indispensable for practical applications. The protocol and framework provided in this guide offer a reliable pathway for researchers to generate the precise solubility data required for advancing research in drug development and materials science. This systematic approach ensures that subsequent formulation, purification, and analytical work is built on a solid quantitative footing.

References

- Determination of Solubility Class. [Link: https://www.google.com/url?q=https://laney.

- Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://www.google.com/url?q=https://www.deanza.edu/chemistry/pdf/12B/Exp_Solubility_of_Organic_and_Inorganic_Compounds.pdf]

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link: https://www.youtube.

- This compound | 6607-41-6. (2023). Smolecule. [Link: https://www.smolecule.com/phenolphthalein-anilide-cas-6607-41-6]

- Synthesis of Acid-Base Indicators. (2024). National Taiwan University. [Link: https://www.google.com/url?q=https://www.ch.ntu.edu.

- Solubility of Organic Compounds. (2023). University of Toronto. [Link: https://www.google.com/url?q=https://www.chem.utoronto.ca/wp-content/uploads/2023/08/CHM136-Solubility-of-Organic-Compounds-Experiment-2023-08-31-1.pdf]

- Phenolphthalein synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/77-09-8.htm]

- This compound. GSRS. [Link: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG]

- Making Phenolphthalein (a common pH indicator). (2015). YouTube. [Link: https://www.youtube.

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_10_Experiments/1.27%3A_Experiment_727__Organic_Compound_Functional_Groups__1_2_0]

- Making Phenolphthalein (a common pH indicator) | Video Summary and Q&A. (2015). Glasp. [Link: https://www.youtube.

- Preparation of phenolphthalein. PrepChem.com. [Link: https://prepchem.com/synthesis-of-phenolphthalein/]

- This compound | 6607-41-6. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h7cf2b409]

- Phenolphthalein. (2022). MFA Cameo - Museum of Fine Arts Boston. [Link: https://cameo.mfa.org/wiki/Phenolphthalein]

- This compound | 6607-41-6. ChemicalBook. [Link: https://www.chemicalbook.com/ProductList_US_CB82496587.htm]

- This compound | 6607-41-6. ChemicalBook. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB82496587_EN.htm]

- What are the Chemical properties of phenolphthalein. (2022). Echemi. [Link: https://www.echemi.com/cms/147453.html]

- Phenolphthalein. (2023). Sciencemadness Wiki. [Link: https://www.sciencemadness.org/wiki/index.php/Phenolphthalein]

- Phenolphthalein solution. (2022). ChemBK. [Link: https://www.chembk.com/en/chem/Phenolphthalein%20solution]

- Phenolphthalein | C20H14O4. PubChem - NIH. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Phenolphthalein]

- This compound CAS#: 6607-41-6. ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82496587.htm]

- Overview of Phenolphthalein Properties. Scribd. [Link: https://www.scribd.com/document/443019809/Overview-of-Phenolphthalein-Properties]

- Phenolphthalein in Advanced Routine Quality Control of Pharmaceuticals. (2025). Patsnap Eureka. [Link: https://eureka.patsnap.com/technologies/6016001/phenolphthalein-in-advanced-routine-quality-control-of-pharmaceuticals]

- Phenolphthalein. Wikipedia. [Link: https://en.wikipedia.org/wiki/Phenolphthalein]

- Industrial Applications of Phenolphthalein. Periodical by Knowde. [Link: https://www.knowde.

- What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. (2025). Autech Industry. [Link: https://www.autechindustry.

- What is Phenolphthalein used for?. (2024). Patsnap Synapse. [Link: https://synapse.patsnap.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]

Sources

- 1. Buy this compound | 6607-41-6 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 6607-41-6 [sigmaaldrich.com]

- 4. This compound CAS#: 6607-41-6 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Phenolphthalein in Advanced Routine Quality Control of Pharmaceuticals [eureka.patsnap.com]

Spectroscopic Fingerprinting of Phenolphthalein Anilide: A Technical Guide to UV-Vis and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolphthalein anilide, systematically known as 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, is a derivative of the well-known pH indicator phenolphthalein. Its structural complexity, combining a lactam ring with multiple aromatic systems, gives rise to distinct spectroscopic properties that are crucial for its characterization and analysis. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a core focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of these techniques as they apply to this molecule, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary tools for unambiguous identification and structural elucidation of this important chemical entity.

Introduction: The Structural and Spectroscopic Landscape of this compound

This compound (Figure 1) is a fascinating molecule that marries the triphenylmethane scaffold of phenolphthalein with an N-phenyl substituted lactam. This structural amalgamation not only influences its chemical reactivity but also endows it with a unique spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and exploring its potential applications.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure and basic information for this compound.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are intrinsically linked to its extended π-conjugated system. The presence of multiple chromophores—the phenyl, hydroxyphenyl, and isoindolinone moieties—results in a characteristic absorption spectrum.

NMR spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, offers a detailed map of the molecule's atomic framework. It allows for the precise assignment of each hydrogen and carbon atom, confirming the connectivity and stereochemistry of the molecule.

This guide will navigate through the theoretical and practical aspects of these two powerful analytical techniques in the context of this compound.

UV-Visible Spectroscopy: Probing the Electronic Transitions

The UV-Vis spectrum of an organic molecule is a direct consequence of its electronic structure. For this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The extended conjugation involving the three aromatic rings and the carbonyl group of the lactam ring significantly influences the energy of these transitions, pushing the absorption maxima (λmax) to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopic Analysis

A robust protocol for acquiring the UV-Vis spectrum of this compound is essential for consistent and reliable data.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade ethanol (or other suitable solvent like methanol, acetonitrile, or dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the sample in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the wavelength range for scanning, typically from 200 nm to 800 nm, to cover the entire UV-Visible region.

-

Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the spectroscopic grade ethanol (the blank).

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Initiate the scan.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) at which maximum absorbance occurs (λmax).

-

Record the absorbance value at each λmax.

-

Diagram of the Experimental Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons in different chemical environments. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of neighboring functional groups, as well as through-space anisotropic effects from the aromatic rings.

Based on available data for a closely related compound, the ¹H NMR spectrum in DMSO-d₆ is anticipated to show distinct signals for the protons on the three phenyl rings and the two hydroxyphenyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of the atoms they are bonded to.

For this compound, distinct signals are expected for the carbonyl carbon of the lactam, the quaternary carbon bonded to the three aromatic rings, and the various aromatic carbons.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and assignment of proton and carbon signals.

Materials:

-

This compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean NMR tube using a pipette.

-

-

Instrument Setup and Tuning:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Set the acquisition parameters. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is usually applied to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Diagram of the NMR Experimental Workflow:

Caption: General workflow for acquiring NMR spectra of this compound.

Data Interpretation and Summary

The interpretation of the spectroscopic data is the final and most critical step in the analysis of this compound.

UV-Vis Spectrum

The UV-Vis spectrum will reveal the electronic properties of the molecule. The λmax values should be reported along with the molar extinction coefficients (ε) if the concentration of the solution is known. The spectrum is expected to show strong absorptions in the UV region, characteristic of the π → π* transitions of the aromatic systems.

NMR Spectra

The analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Region |

| UV-Vis | λmax | ~230-240 nm and potentially a weaker, longer wavelength absorption |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~6.5 - 8.5 ppm (aromatic protons), ~9.5 - 10.5 ppm (phenolic -OH) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~165-175 ppm (C=O), ~90-100 ppm (quaternary C), ~115-160 ppm (aromatic C) |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Conclusion

The spectroscopic analysis of this compound by UV-Vis and NMR techniques provides a powerful and comprehensive approach for its structural characterization. This guide has outlined the fundamental principles, detailed experimental protocols, and expected data for these analyses. By following these methodologies, researchers can confidently identify and characterize this compound, paving the way for its further investigation and application in various scientific fields. The combination of these spectroscopic methods provides a self-validating system for the structural elucidation of this complex organic molecule.

References

-

Wikipedia. (2023). Phenolphthalein. Retrieved from [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. The UV-Vis spectra of compounds 3 and 4 in DMF. Retrieved from [Link]

An In-Depth Technical Guide to 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one (CAS 6607-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, also known as Phenolphthalein anilide, is a fascinating organic molecule that belongs to the isoindolinone class of heterocyclic compounds. The isoindolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery and development, with a particular focus on its promising anticancer activity.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.

Table 1: Chemical Identifiers for CAS 6607-41-6

| Identifier | Value |

| CAS Number | 6607-41-6 |

| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one |

| Synonyms | This compound |

| Molecular Formula | C₂₆H₁₉NO₃ |

| Molecular Weight | 393.44 g/mol |

| InChI | InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H |

Table 2: Physicochemical Properties of 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one

| Property | Value | Source |

| Melting Point | 280 °C | LookChem |

| Boiling Point (Predicted) | 610.2 ± 55.0 °C | ChemicalBook |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | ChemicalBook |

| Water Solubility | 220 µg/L at 23.8 °C | Smolecule |

| pKa (Predicted) | 9.39 ± 0.30 | Smolecule |

| LogP | 3.8 | Smolecule |

| Appearance | White to yellowish-white crystalline powder | PubChem |

Synthesis and Characterization

Synthesis of the Precursor: Phenolphthalein

Phenolphthalein is synthesized via the acid-catalyzed condensation of phthalic anhydride with two equivalents of phenol.

Caption: Synthesis of Phenolphthalein.

Representative Synthesis of 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one

This protocol is based on the general reaction of phenolphthalein with aniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenolphthalein (1 equivalent) and aniline (1.2 equivalents) in a suitable high-boiling solvent such as glacial acetic acid or toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings and the two hydroxyphenyl groups. The protons of the hydroxyphenyl groups will likely appear as doublets, and the protons on the phenyl and isoindolinone core will exhibit complex multiplet patterns. The hydroxyl protons will present as a broad singlet, which can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum will display a characteristic signal for the carbonyl carbon of the isoindolinone ring (around 165-170 ppm). A number of signals will be present in the aromatic region (110-160 ppm), corresponding to the different carbon environments in the phenyl and hydroxyphenyl rings. The quaternary carbon atom C3 of the isoindolinone ring will also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band around 3200-3500 cm⁻¹ due to the phenolic hydroxyl groups.

-

A strong C=O stretching band for the lactam carbonyl group around 1680-1720 cm⁻¹.

-

C-N stretching vibrations in the region of 1300-1400 cm⁻¹.

-

C-O stretching of the phenol groups around 1200-1250 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of C₂₆H₁₉NO₃ should be observed. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this core structure.[1] Derivatives of isoindolinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.

Anticancer Potential

Recent studies have highlighted the potent and selective anticancer activity of 3,3-bis(4-hydroxyphenyl)indoline-2-ones, a class of compounds to which this compound belongs.[4] These compounds have shown remarkable efficacy against various cancer cell lines, with some exhibiting nanomolar potencies.[4] The proposed mechanism of action for some of these compounds involves the induction of rapid global protein synthesis inhibition.[4]

Caption: Plausible Anticancer Mechanism of Action.

This proposed mechanism suggests that 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one could serve as a valuable lead compound for the development of novel anticancer agents. Its structure offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Other Potential Therapeutic Areas

The broader class of isoindolinones has been investigated for a variety of other therapeutic applications, including:

-

Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone derivatives have been identified as potent HDAC inhibitors, which is a validated target for cancer therapy.[5]

-

Anti-inflammatory and Immunomodulatory Activity: The approved drugs thalidomide, lenalidomide, and pomalidomide, which are based on a related phthalimide scaffold, are well-known for their immunomodulatory and anti-inflammatory effects.

Safety and Handling

Given the limited specific toxicological data for 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one, it is prudent to handle this compound with care in a laboratory setting, adhering to standard safety protocols for handling new chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Precursor Safety: The precursor, phenolphthalein, is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program.[6] Therefore, appropriate precautions must be taken during its synthesis and handling.

Conclusion

3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one (CAS 6607-41-6) is a member of the medicinally important isoindolinone family of compounds. Its structural similarity to compounds with demonstrated potent and selective anticancer activity makes it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation for researchers and drug development professionals to understand its chemical nature, synthesis, and potential therapeutic applications, paving the way for future studies to unlock its full potential as a novel therapeutic agent.

References

-

Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. Scientific Reports, 12(1), 6757. [Link]

-

Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4764, Phenolphthalein. Retrieved from [Link]

-

Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. ResearchGate. [Link]

-

National Toxicology Program. (2021). Phenolphthalein. In Report on Carcinogens (15th ed.). National Institutes of Health, Public Health Service, U.S. Department of Health and Human Services. [Link]

-

SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents 1.1 General Information.... Retrieved from [Link]

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 14-28. [Link]

-

Kousar, S., et al. (2025). Synthesis and Characterization of Phenolphthalein Hydrazides With Antimicrobial Activities. ResearchGate. [Link]

-

Govek, T. D., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(8), 915-924. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenolphthalein. In NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis.... Retrieved from [Link]

-

Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]

-

Kaloyanov, N., et al. (2019). anticancer activity of molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline against prostate and breast cancer cell lines. ResearchGate. [Link]

-

G-Day, D., et al. (2001). Phthalein derivatives as a new tool for selectivity in thymidylate synthase inhibition. Journal of Medicinal Chemistry, 44(18), 2871-2881. [Link]

-

Al-Ostath, A., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(2), 708. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

-

Kwiecień, H., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. [Link]

-

Liu, S., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(27), 12891-12895. [Link]

-

Patsnap. (2025). How Phenolphthalein Interacts with Biomolecules in Aqueous Media. Retrieved from [Link]

-

Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 849-855. [Link]

-

Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. PubMed. [Link]

-

Zięba-Mizgała, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(13), 5126. [Link]

-

National Toxicology Program. (n.d.). Figure E1, Infrared Absorption Spectrum of Phenolphthalein. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. (n.d.). Figure 2. UV=Vis spectra of: A) immobilized phenolphthalein.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phenolphthalein Anilide as a Colorimetric Indicator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction to Phenolphthalein Anilide

This compound is a derivative of phenolphthalein, a widely recognized acid-base indicator.[1] The core structure is modified by the replacement of the oxygen atom in the lactone ring with a nitrogen atom, which is further substituted with a phenyl group. This structural alteration is anticipated to modulate the electronic properties of the molecule and, consequently, its colorimetric response to changes in pH.

While phenolphthalein exhibits a distinct color change from colorless to pink in the pH range of 8.2 to 10.0, the specific pH transition range and corresponding colors for this compound are not extensively documented in scientific literature.[2][3] The primary documented applications of this compound are in materials science, particularly as a monomer in the synthesis of high-performance polymers, such as poly(ether sulfone)s and polyimides, and in the development of anion exchange membranes for applications like fuel cells.[4]

This guide provides the necessary protocols to synthesize and subsequently characterize this compound, enabling its evaluation as a novel colorimetric indicator for various analytical applications.

Synthesis of this compound

The synthesis of this compound (N-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine) can be achieved through the reaction of phenolphthalein with an aniline salt in an acidic medium. This procedure is adapted from established methods for the synthesis of related phthalein derivatives.

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for this compound

Detailed Synthesis Protocol

Materials and Reagents:

-

Phenolphthalein

-

Aniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled or deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenolphthalein and an excess of aniline hydrochloride.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture to ensure an acidic environment, which facilitates the reaction.

-

Reaction: Heat the mixture under reflux with constant stirring. The reaction temperature and duration may require optimization, but a starting point of 100-120°C for several hours is recommended.

-

Precipitation: After the reaction is complete (as determined by thin-layer chromatography, if desired), allow the mixture to cool to room temperature. Slowly add the reaction mixture to a beaker of cold water to precipitate the crude this compound.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with water to remove any unreacted starting materials and acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.

Characterization of this compound as a Colorimetric Indicator

As the specific colorimetric properties of this compound are not well-documented, the following protocol outlines the necessary steps to characterize it as a pH indicator.

Characterization Workflow

Caption: Figure 3: Proposed Mechanism of pH-Dependent Color Change (Note: Placeholder for actual chemical structures)

Application Protocol: Acid-Base Titration

Once the colorimetric properties of this compound have been determined, it can be employed as an indicator in acid-base titrations.

Preparation of Indicator Solution

Based on the characterization experiments, prepare a solution of this compound in a suitable solvent (e.g., 50% ethanol) at an appropriate concentration (e.g., 0.1% to 1% w/v).

Titration Procedure

-

Add 2-3 drops of the this compound indicator solution to the analyte solution in the receiving flask.

-

Titrate with the titrant from the burette, swirling the flask continuously.

-

The endpoint is reached when the first permanent color change is observed, corresponding to the pH transition range of the indicator.

Conclusion

This compound presents an intriguing structural variation of a classic pH indicator. While its primary applications have been in materials science, its potential as a colorimetric indicator warrants investigation. This guide provides the essential protocols for the synthesis of this compound and the systematic characterization of its indicator properties. By following these self-validating experimental workflows, researchers can confidently determine the utility of this compound for their specific analytical needs.

References

-

Anpros. (n.d.). Phenolphthalein Indicator: Essential for Accurate Acid-Base Titrations. Anpros. Retrieved January 21, 2026, from [Link]

-

China this compound CAS:6607-41-6 manufacturer. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

Knowde. (n.d.). Industrial Applications of Phenolphthalein. Periodical. Retrieved January 21, 2026, from [Link]

-

Patsnap. (2024, October 1). How Phenolphthalein Helps Chemists Detect Acids and Bases. Patsnap Eureka. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Phenolphthalein. Retrieved January 21, 2026, from [Link]

-

Mohanty, A. K., Song, Y. E., Kim, J. R., & Hyun, H. (2021). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. Polymers, 13(12), 2025. [Link]

- Yang, C.-P., & Lin, J.-H. (1994). Syntheses and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine. Journal of Polymer Science Part A: Polymer Chemistry, 32(2), 369-380.

-

ResearchGate. (2021, June). This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. Retrieved January 21, 2026, from [Link]

Sources

- 1. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]

- 2. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. anpros.com.au [anpros.com.au]

- 4. This compound Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenolphthalein Anilide-Based Anion Exchange Membranes

These application notes provide a comprehensive guide for researchers, scientists, and material development professionals on the synthesis, characterization, and application of phenolphthalein anilide-based anion exchange membranes (AEMs). The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.

Introduction: The Advantage of this compound in AEMs

Anion exchange membranes (AEMs) are at the forefront of electrochemical technologies such as fuel cells, electrolyzers, and deionization systems.[1][2] The performance of these devices is intrinsically linked to the properties of the AEM, which must exhibit high ionic conductivity, robust mechanical strength, and excellent thermal and chemical stability.[3]

The incorporation of this compound (PA) into the polymer backbone of AEMs offers a strategic advantage. The bulky, non-coplanar structure of the PA moiety, often referred to as a "cardo" group, introduces significant free volume within the polymer matrix.[3] This architectural feature facilitates enhanced ion and water molecule transport, which is crucial for achieving high hydroxide conductivity without excessive swelling of the membrane.[3] This guide will focus on poly(ether sulfone) (PES) block copolymers incorporating this compound, a class of materials that has demonstrated promising performance in AEM applications.[1][4][5]

Synthesis of this compound-Based Poly(Ether Sulfone) Block Copolymers

The synthesis of this compound-based AEMs involves a multi-step process starting with the creation of a block copolymer, followed by functionalization to introduce anion-exchange groups. The following protocol is a synthesized methodology based on established literature.[1][3]

Protocol: Synthesis of Hydroxyl-Terminated Telechelic PES Oligomer

This protocol outlines the synthesis of a hydroxyl-terminated poly(ether sulfone) oligomer containing the this compound moiety.

Materials:

-

4,4′-Dichlorodiphenyl sulfone (DCDPS)

-

This compound (PA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Methanol

-

Three-neck round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen inlet

Procedure:

-

To a 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add DCDPS (8.76 g, 30.5 mmol), PA (12.95 g, 32.9 mmol), and K₂CO₃ (11.3 g, 82.2 mmol).

-

Add 180 mL of NMP and 75 mL of toluene to the flask.

-

Purge the flask with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

-

Heat the mixture to 160 °C for 4 hours to dehydrate the system, collecting the water-toluene azeotrope in the Dean-Stark trap.

-

After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 185 °C.

-

Maintain the reaction at 185 °C for 24 hours.

-

Cool the viscous solution to room temperature and precipitate the oligomer by slowly pouring the solution into vigorously stirred methanol.

-

Filter the off-white fibrous precipitate, wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

-

Dry the resulting hydroxyl-terminated PES oligomer in a vacuum oven at 80 °C for 24 hours. The typical yield is around 94%.[1]

Functionalization of the Polymer Backbone

To create an anion exchange membrane, the synthesized PES block copolymer must be functionalized with cationic groups. A common method is bromination followed by quaternization.[6]

Materials:

-

Synthesized PES block copolymer

-

1,1,2,2-Tetrachloroethane (TCE), anhydrous

-

N-Bromosuccinimide (NBS)

-